Cas no 2171412-36-3 (2-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}-2-methylbutanoic acid)
2171412-36-3 structure
Product Name:2-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}-2-methylbutanoic acid
CAS-nummer:2171412-36-3
MF:C27H34N2O5
MW:466.569267749786
CID:5908382
PubChem ID:165813874
Update Time:2025-06-11
2-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}-2-methylbutanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 2-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}-2-methylbutanoic acid
- EN300-1472948
- 2-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}-2-methylbutanoic acid
- 2171412-36-3
-
- Inchi: 1S/C27H34N2O5/c1-4-10-18(15-24(30)28-17-27(3,5-2)25(31)32)29-26(33)34-16-23-21-13-8-6-11-19(21)20-12-7-9-14-22(20)23/h6-9,11-14,18,23H,4-5,10,15-17H2,1-3H3,(H,28,30)(H,29,33)(H,31,32)/t18-,27?/m1/s1
- InChI-sleutel: MKKUJIUAECJFIS-XZATXCMXSA-N
- LACHT: O(C(N[C@H](CCC)CC(NCC(C(=O)O)(C)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 466.24677219g/mol
- Monoisotopische massa: 466.24677219g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 12
- Complexiteit: 691
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.4
- Topologisch pooloppervlak: 105Ų
2-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}-2-methylbutanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1472948-0.05g |
2-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}-2-methylbutanoic acid |
2171412-36-3 | 0.05g |
$2829.0 | 2023-06-06 | ||
| Enamine | EN300-1472948-0.1g |
2-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}-2-methylbutanoic acid |
2171412-36-3 | 0.1g |
$2963.0 | 2023-06-06 | ||
| Enamine | EN300-1472948-0.25g |
2-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}-2-methylbutanoic acid |
2171412-36-3 | 0.25g |
$3099.0 | 2023-06-06 | ||
| Enamine | EN300-1472948-0.5g |
2-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}-2-methylbutanoic acid |
2171412-36-3 | 0.5g |
$3233.0 | 2023-06-06 | ||
| Enamine | EN300-1472948-1.0g |
2-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}-2-methylbutanoic acid |
2171412-36-3 | 1g |
$3368.0 | 2023-06-06 | ||
| Enamine | EN300-1472948-2.5g |
2-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}-2-methylbutanoic acid |
2171412-36-3 | 2.5g |
$6602.0 | 2023-06-06 | ||
| Enamine | EN300-1472948-5.0g |
2-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}-2-methylbutanoic acid |
2171412-36-3 | 5g |
$9769.0 | 2023-06-06 | ||
| Enamine | EN300-1472948-10.0g |
2-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}-2-methylbutanoic acid |
2171412-36-3 | 10g |
$14487.0 | 2023-06-06 | ||
| Enamine | EN300-1472948-50mg |
2-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}-2-methylbutanoic acid |
2171412-36-3 | 50mg |
$2829.0 | 2023-09-29 | ||
| Enamine | EN300-1472948-100mg |
2-{[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]methyl}-2-methylbutanoic acid |
2171412-36-3 | 100mg |
$2963.0 | 2023-09-29 |
2-{(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}-2-methylbutanoic acid Gerelateerde literatuur
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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